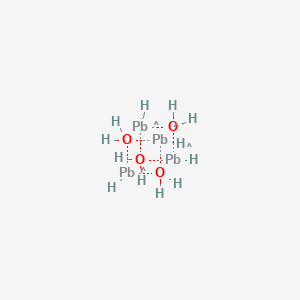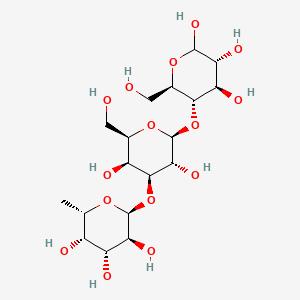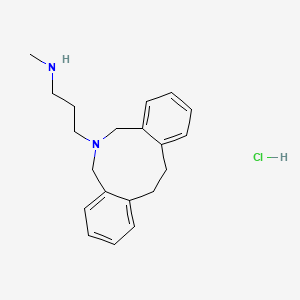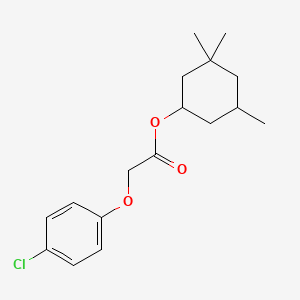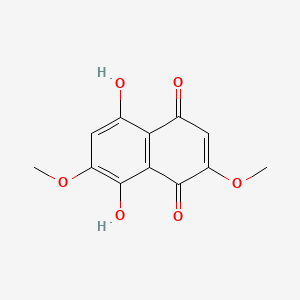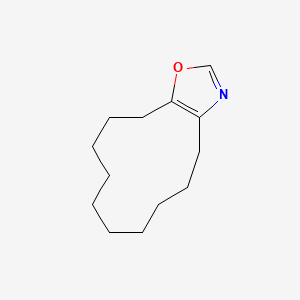
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro- is a cyclic compound with the molecular formula C13H21NO. It is known for its earthy, musty, and woody odor profile. This compound is part of the oxazole class, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecoxazole typically involves cyclization reactions starting from linear precursors. One common method is the cyclodehydration of cyclododecanone oximes. The reaction conditions often require strong acids or dehydrating agents to facilitate the formation of the oxazole ring.
Industrial Production Methods: On an industrial scale, Cyclododecoxazole can be produced through catalytic hydrogenation of suitable precursors. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the desired decahydro structure.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclododecoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazoles or other derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclododecoxazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fragrance industry due to its unique odor profile.
Wirkmechanismus
The mechanism by which Cyclododecoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Oxazole
Thiazole
Imidazole
Pyrazole
Eigenschaften
CAS-Nummer |
38303-23-0 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]oxazole |
InChI |
InChI=1S/C13H21NO/c1-2-4-6-8-10-13-12(14-11-15-13)9-7-5-3-1/h11H,1-10H2 |
InChI-Schlüssel |
LUVGCXAXOHXTEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2=C(CCCC1)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)


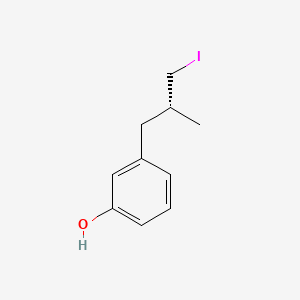
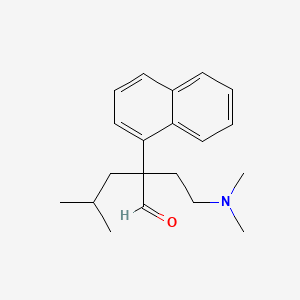

![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
